3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine
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Overview
Description
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by coupling with a pyridine derivative . Another approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoromethylating agents such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-containing compound used in similar applications.
4-(Trifluoromethyl)pyridine: A related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-7-17-5-4-11(10)16/h1-7H,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAELMJXLIMJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734705 |
Source
|
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261591-62-1 |
Source
|
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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